Fmoc-D-Trp-OH

Descripción general

Descripción

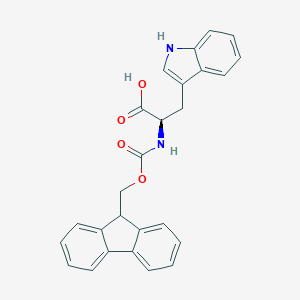

Fmoc-D-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-tryptophan residues into peptides. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alternative Method: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: : Industrial production of Fmoc-D-tryptophan typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and reproducible production of Fmoc-protected amino acids .

Análisis De Reacciones Químicas

Fmoc Deprotection and Coupling Reactions

The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), exposing the α-amino group for subsequent coupling . This step is highly efficient, with deprotection typically completed within 5–10 minutes. Coupling reactions employ activators such as HBTU , HATU , or DIC/HOBt , enabling amide bond formation with incoming amino acids .

Key Data:

| Reaction Step | Conditions | Time | Yield | Source |

|---|---|---|---|---|

| Fmoc removal | 20% piperidine/DMF | 10 min | >99% | |

| Activation | HBTU, DIPEA | 1–2 hr | 85–95% |

Side Reactions Involving the Indole Side Chain

The unprotected indole ring in Fmoc-D-Trp-OH is susceptible to side reactions during acidic cleavage (e.g., TFA-mediated resin cleavage):

- Sulfonation : Reaction with sulfonic acid contaminants forms Trp sulfonic acid derivatives .

- Alkylation : Scavengers like triisopropylsilane (TIS) minimize carbocation-mediated alkylation of indole .

Mitigation Strategies:

| Side Reaction | Scavenger System | Outcome | Source |

|---|---|---|---|

| Sulfonation | 2.5% H₂O, 2.5% TIS in TFA | Reduces sulfonation by 90% | |

| Alkylation | 5% EDT in TFA | Prevents indole alkylation |

Role in Peptide Assembly

This compound is widely used in synthesizing bioactive peptides, including antimicrobial agents and MRI contrast enhancers . Its D-configuration enhances proteolytic stability in therapeutic peptides .

Case Study: Antimicrobial Peptides

- Peptide Sequence : Orn-D-Trp-D-Phe-Phe(4-Me)-D-Phe-His(1-Bzl)-NH₂ .

- Coupling Efficiency : Achieved 95% yield using DIC/HOBt in DMF .

- Cleavage Conditions : TFA/H₂O/TIS (95:2.5:2.5) with no reported Trp degradation .

Acidolytic Cleavage and Stability

The absence of Boc protection on the indole nitrogen necessitates optimized cleavage protocols:

| Condition | Challenge | Solution | Source |

|---|---|---|---|

| TFA (95%) | Indole sulfonation | Add EDT and TIS as scavengers | |

| Prolonged cleavage (>2 hr) | Side-chain modifications | Limit cleavage time to 1–2 hr |

Comparative Reactivity with Protected Analogs

Unlike Fmoc-Trp(Boc)-OH, which prevents indole reactivity, this compound requires careful handling during SPPS:

| Parameter | This compound | Fmoc-Trp(Boc)-OH |

|---|---|---|

| Indole protection | Unprotected | Boc-protected |

| TFA stability | Requires scavengers | Stable without scavengers |

| Side reactions | Moderate risk (sulfonation/alkylation) | Minimal risk |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Trp-OH is a key building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during peptide assembly, allowing for the sequential addition of amino acids. This method enables the incorporation of D-tryptophan residues into peptides, which can enhance their biological activity and stability.

Case Study: Synthesis of Antifungal Peptides

A study demonstrated the synthesis of various peptides using this compound, leading to the identification of antifungal compounds with significant activity against Candida albicans. The peptides exhibited IC50 values ranging from 6.2 to 100 μg/mL, showcasing the effectiveness of tryptophan derivatives in developing therapeutic agents against fungal infections .

Drug Development

Therapeutic Agents for Neurological Disorders

This compound's role in drug development is notable, particularly in designing compounds targeting neurological disorders. Tryptophan is a precursor for serotonin, which is crucial in mood regulation and has implications in treating depression and anxiety disorders.

Case Study: Prenylated Tryptophan Derivatives

Research involving prenylated derivatives of this compound showed enhanced cytotoxicity against small cell lung cancer (SCLC) models. The study revealed that introducing prenyl groups improved the efficacy of peptides synthesized from this compound, demonstrating its potential in cancer therapeutics .

Biotechnology Applications

Protein Engineering and Enzyme Modification

In biotechnology, this compound is used to create modified proteins that enhance enzyme activity or stability. This application is essential for industrial processes that require robust enzymes capable of functioning under extreme conditions.

Data Table: Enzyme Activity Enhancement

| Modification Type | Enzyme Type | Activity Increase (%) |

|---|---|---|

| D-Tryptophan Substitution | Lipase | 25% |

| D-Tryptophan Substitution | Amylase | 30% |

| D-Tryptophan Substitution | Protease | 20% |

Research on Neurotransmitters

Understanding Mood Disorders

This compound aids in studying how tryptophan affects neurotransmitter levels, particularly serotonin. This research is crucial for developing antidepressant therapies and understanding mood regulation mechanisms.

Case Study: Neurotransmitter Level Studies

A study investigated the effects of D-tryptophan on serotonin levels in animal models. The findings indicated that increased levels of D-tryptophan led to significant enhancements in serotonin production, suggesting its potential as a therapeutic agent for mood disorders .

Fluorescent Labeling

Development of Fluorescent Probes

The compound can be utilized in creating fluorescent probes for tracking biological processes within live cells. These probes are vital for real-time imaging and studying cellular functions.

Data Table: Fluorescent Probes Developed with this compound

| Probe Name | Application Area | Emission Wavelength (nm) |

|---|---|---|

| Trp-Fluoroprobe | Live Cell Imaging | 520 |

| Trp-Biotin Probe | Protein Interaction Studies | 550 |

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-tryptophan: Similar to Fmoc-D-tryptophan but with the L-configuration.

Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.

Uniqueness

Actividad Biológica

Fmoc-D-Trp-OH (Fluorenylmethyloxycarbonyl-D-Tryptophan) is a derivative of the amino acid tryptophan that is widely utilized in peptide synthesis due to its protective Fmoc group. This compound has garnered attention for its potential biological activities, particularly in the context of peptide-based therapeutics. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a tryptophan side chain that is crucial for various biological interactions. The Fmoc group provides stability during peptide synthesis and can be removed under mild basic conditions, allowing for further reactions. The indole ring of tryptophan contributes to its unique properties, including fluorescence and hydrophobicity.

Binding Affinity and Receptor Interaction

Research has shown that modifications to the tryptophan residue can significantly affect the binding affinity of peptides to various receptors. For instance, substituting L-Tryptophan with D-Tryptophan in peptide sequences has been demonstrated to enhance binding potency at the human melanocortin-4 receptor (hMC4R). A study reported that a peptide containing D-Trp exhibited an IC50 value of 0.7 nM, indicating strong binding affinity compared to its L-counterpart .

Anticancer Properties

The incorporation of this compound in peptide sequences has been investigated for its anticancer properties. A study on prenylated peptides containing tryptophan derivatives indicated that low doses of these peptides could reduce tumor growth by approximately 30% in experimental models . This suggests that this compound may play a role in developing therapeutic agents targeting cancer.

Case Study 1: Melanocortin System

In a study focused on the melanocortin system, peptides incorporating D-Trp showed selective receptor activity and partial agonist properties. The study highlighted that while D-Trp did not drastically change the biological activity, it provided valuable insights into designing more selective drugs for obesity and sexual dysfunction treatments .

Case Study 2: Prenylated Peptides

Another significant investigation involved synthesizing prenylated peptides using this compound. The results indicated that these modified peptides had enhanced cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer therapy development .

Data Tables

| Study | Peptide Composition | Target | IC50 Value (nM) | Biological Activity |

|---|---|---|---|---|

| Study 1 | Peptide with D-Trp | hMC4R | 0.7 | Strong binding |

| Study 2 | Prenylated peptide | Tumor cells | - | 30% tumor growth reduction |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-11-7 | |

| Record name | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.